Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
Overview
Description
The compound contains a tert-butyl group, a cyano group, a phenylethylamino group, and a carbamate group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. The phenylethylamino group consists of an amine attached to a phenyl group, which is a cyclic aromatic hydrocarbon. The carbamate group is an ester derived from carbamic acid and has the general structure -O(C=O)NR2.
Molecular Structure Analysis
The tert-butyl group is known to be sterically demanding, which can influence the reactivity of the molecule . The cyano group is polar, which can also influence the reactivity and physical properties of the molecule.Chemical Reactions Analysis
Tert-butyl groups are known to undergo a variety of reactions, including solvolysis . The cyano group can participate in a variety of reactions, including reduction to a primary amine or addition reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the tert-butyl group is known to be sterically demanding, which can influence the molecule’s reactivity . The cyano group is polar, which can influence the molecule’s solubility and boiling point.Scientific Research Applications
Synthesis and Manufacturing
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is involved in the synthesis of various compounds. For instance, it is used as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors, achieved through an efficient one-pot, two-step telescoped sequence (Li et al., 2012). This process highlights its role in scalable syntheses, critical for pharmaceutical manufacturing.
Organic Synthesis and Reactions
This compound also finds application in complex organic synthesis processes. For example, it is used in the preparation and Diels-Alder reaction of a 2-Amido substituted furan, demonstrating its role in creating structurally complex and biologically significant molecules (Padwa et al., 2003). This is significant for the development of new pharmaceuticals and materials.
Structural Characterization
Advanced methods like 2D Heteronuclear NMR Experiments are employed to characterize the structure of related tert-butylcarbamate compounds (Aouine et al., 2016). This highlights its importance in analytical chemistry, where understanding molecular structure is key.
Chemical Transformations
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is used in various chemical transformations. For instance, its derivatives are used as N-(Boc) nitrone equivalents in reactions with organometallics, demonstrating its versatility in synthetic organic chemistry (Guinchard et al., 2005).
Thermodynamic Properties
The thermodynamic properties of similar tert-butylcarbamate compounds have been studied, providing valuable data for their practical applications in various chemical processes (Zeng et al., 2011).
Future Directions
The future directions for this compound would depend on its intended use. For example, if this compound were a drug, future directions might include further preclinical testing or clinical trials. If this compound were a reagent in a chemical synthesis, future directions might include exploring its use in other types of reactions .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFBCYQVFFAPX-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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